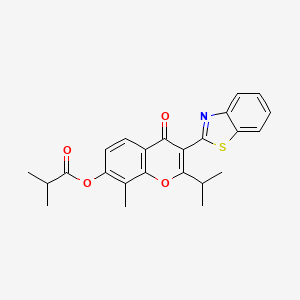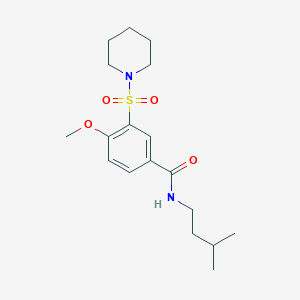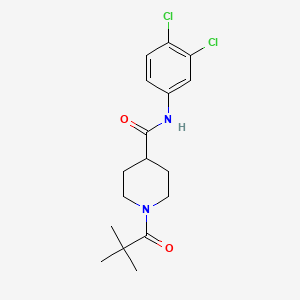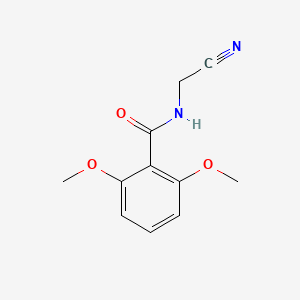
3-(1,3-benzothiazol-2-yl)-2-isopropyl-8-methyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to the given molecule often involves multi-step reactions, including the Knoevenagel condensation, and may utilize base catalysis for the formation of the core structures. For instance, derivatives of coumarin and benzothiazole have been synthesized through reactions involving various substituted amines and triphosgene in the presence of a base, illustrating a method that could be adapted for synthesizing the target compound (Shankar et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds within this chemical class often features intramolecular hydrogen bonding and planar ring systems, as observed in related compounds determined through X-ray crystallography. This structural arrangement contributes to the stability and reactivity of the molecule, influencing its chemical properties and interactions (Manolov et al., 2012).
Chemical Reactions and Properties
Compounds similar to the target molecule exhibit a range of chemical reactions, including fluorescence upon specific substitutions, which highlights their potential in material science as blue light-emitting compounds. This is achieved by manipulating the substitution pattern on the core chromene and benzothiazole structures to adjust the emission wavelength and quantum yield (Mahadevan et al., 2014).
Scientific Research Applications
Synthesis and Biological Evaluation
Compounds with structural similarities have been synthesized and characterized, demonstrating potential biological activities. For example, a study described the synthesis and biological evaluation of derivatives showing significant antimicrobial activity against various microbial strains, suggesting their potential as pharmaceutical agents (Nagaraja et al., 2020). Another research focused on the synthesis and characterization of coumarin-thiazole derivatives, indicating their application in antimicrobial polyurethane coatings due to their good antimicrobial effect when incorporated into polymers (El‐Wahab et al., 2014).
Material Science Applications
Studies have also explored the application of similar compounds in material science, such as the development of novel benzoxazine monomers for high-performance thermosets, exhibiting enhanced thermomechanical properties and thermal stability (Agag & Takeichi, 2003). Additionally, fluorescent studies on derivatives have shown promising results for the synthesis of blue light-emitting compounds, indicating their potential use in optical materials and sensors (Mahadevan et al., 2014).
Antitumor and Antimicrobial Activities
Research has also highlighted the antitumor and antimicrobial potential of these compounds. One study synthesized chromenones bearing the benzothiazole moiety, showing significant anticancer activities against various cancer cell lines, suggesting their potential as anticancer agents (El‐Helw et al., 2019). Another investigation into Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives demonstrated notable antimicrobial activity, reinforcing the therapeutic potential of such compounds (Bhat et al., 2013).
properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-2-propan-2-ylchromen-7-yl] 2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4S/c1-12(2)21-19(23-25-16-8-6-7-9-18(16)30-23)20(26)15-10-11-17(14(5)22(15)29-21)28-24(27)13(3)4/h6-13H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWJAPPNHPYFFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C(C)C)OC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-2-(propan-2-yl)-4H-chromen-7-yl 2-methylpropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-diethyl-2-{[4-(4-morpholinyl)benzoyl]amino}benzamide](/img/structure/B4629057.png)
![5-[4-(diethylamino)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4629068.png)
![N-(2-(2,4-dichlorophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B4629089.png)
![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(5-chloro-2-methylphenyl)hydrazinecarbothioamide](/img/structure/B4629090.png)
![9-(difluoromethyl)-2-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-7-phenylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4629093.png)
![4-methoxy-N-[1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4629101.png)
![N-(2,5-dimethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4629104.png)


![5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4629121.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B4629135.png)
![N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4629139.png)
![N-(tert-butyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4629146.png)